molecular formula C19H19N3O3 B2607493 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1795441-64-3

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2607493
CAS No.: 1795441-64-3
M. Wt: 337.379
InChI Key: NQVPYHBBIYSWDP-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a pyrrolo[2,3-b]pyridine core linked via a propyl chain to a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety. The pyrrolopyridine unit is a nitrogen-rich heterocycle known for its pharmacological relevance, particularly in kinase inhibition and CNS targeting. The dihydrobenzo[d][1,4]dioxine group contributes to metabolic stability and modulates lipophilicity, making the compound a candidate for drug development.

Properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-19(17-13-24-15-6-1-2-7-16(15)25-17)21-10-4-11-22-12-8-14-5-3-9-20-18(14)22/h1-3,5-9,12,17H,4,10-11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVPYHBBIYSWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCCN3C=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core This can be achieved through various methods, including cyclization reactions and cross-coupling reactionsReaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocyclic Scaffolds

Target Compound:
  • Core : Pyrrolo[2,3-b]pyridine fused with a dihydrobenzo[d][1,4]dioxine carboxamide.
  • Key Features :
    • Propyl linker enhances conformational flexibility.
    • Dihydrodioxine moiety improves solubility compared to fully aromatic systems.
Analogues from Evidence:

Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Derivatives (Evidences 2, 5–7):

  • Core : Pyrido-pyrrolo-pyrimidine tricyclic system.
  • Example : N-(3-Methoxypropyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide ().
  • Comparison :
  • Increased aromaticity and rigidity due to the pyrimidine ring.
  • Methoxypropyl substituents enhance blood-brain barrier penetration but reduce metabolic stability .

Tetrahydroimidazo[1,2-a]pyridine Derivatives (Evidences 3–4): Core: Partially saturated imidazo-pyridine with ester/cyano substituents. Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (). Comparison:

  • Nitro and cyano groups increase electrophilicity, favoring covalent binding but raising toxicity risks.
  • Reduced lipophilicity due to ester groups compared to the target compound’s carboxamide .

Pyrrolopyridinone Derivatives (): Core: 3-Hydroxy-1,3-dihydro-2H-pyrrolopyridin-2-one. Example: Synthesized from N-(pyridinyl)pivalamides via cyclization (). Comparison:

  • Lactam ring introduces hydrogen-bonding capacity but limits solubility in nonpolar environments.
  • Synthetic routes are less generalizable than those for the target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Pyrido-Pyrrolo-Pyrimidine () Tetrahydroimidazo-Pyridine ()
Molecular Weight ~400–420 (estimated) 418.5 (Exact, ) 543.5 (Exact, )
LogP (Predicted) ~2.5–3.0 ~3.2–3.5 ~1.8–2.2
Solubility Moderate (dihydrodioxine) Low (rigid tricyclic core) High (ester groups)
Metabolic Stability High (dihydrodioxine) Moderate (methoxypropyl) Low (nitro group susceptibility)

Research Implications

  • The target compound’s dihydrodioxine carboxamide may offer a balance of solubility and target engagement compared to more rigid or polar analogues.
  • Structural flexibility from the propyl linker could improve binding to conformationally dynamic targets like GPCRs or kinases.
  • Further studies should prioritize pharmacokinetic profiling and in vitro activity screening against kinase panels.

Biological Activity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo[2,3-b]pyridine moiety linked to a benzo[b][1,4]dioxine framework through a propyl chain. This unique structure contributes to its biological activity.

Property Value
Molecular Formula C₁₈H₁₈N₂O₃
Molecular Weight 306.35 g/mol
CAS Number 1795492-67-9
Solubility Soluble in DMSO and ethanol

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolopyridine derivatives. For instance, compounds similar to N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays demonstrated that these compounds can significantly reduce the viability of cancer cells at micromolar concentrations .

Antimicrobial Activity

The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported that derivatives with similar structures possess inhibitory effects on bacterial growth by disrupting cell wall synthesis and function. Testing against common pathogens such as Staphylococcus aureus and Escherichia coli has shown promising results .

The biological activity of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is thought to involve multiple mechanisms:

  • Inhibition of Kinases: Similar compounds have been identified as inhibitors of specific kinases involved in cancer progression and inflammation pathways.
  • Modulation of Apoptotic Pathways: The compound may activate intrinsic apoptotic pathways leading to programmed cell death in malignant cells.
  • Antibacterial Mechanisms: The disruption of bacterial membrane integrity and inhibition of essential metabolic pathways are key factors in its antimicrobial action.

Case Studies

Several case studies have explored the efficacy of pyrrolopyridine derivatives:

  • Study on Cancer Cell Lines: A study involving various cancer cell lines demonstrated that the compound reduced cell viability by over 70% at concentrations around 10 µM. Mechanistic studies revealed increased levels of cleaved caspase-3, indicating the activation of apoptotic pathways .
  • Antimicrobial Testing: In a comparative study with standard antibiotics, N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide showed significant antibacterial activity against E. coli with an MIC value comparable to that of ampicillin .

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